5-Isocyanatopyridine-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanatopyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with isocyanates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Isocyanatopyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with amines to form urea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Triethylamine and other organic bases are often used as catalysts.
Major Products:
Urea Derivatives: Formed from the addition of amines.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-Isocyanatopyridine-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isocyanatopyridine-2-carbonitrile involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form stable bonds with amines, alcohols, and thiols, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2-Cyano-5-pyridyl isocyanate: Shares a similar structure and reactivity profile.
5-Isocyanato-2-pyridinecarbonitrile: Another closely related compound with similar applications.
Uniqueness: 5-Isocyanatopyridine-2-carbonitrile is unique due to its specific combination of functional groups, which provides a versatile scaffold for the synthesis of a wide range of derivatives. Its reactivity and stability make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-isocyanatopyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBPXVGHDEQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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